molecular formula C10H15NO4 B13562249 1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylicacid

Cat. No.: B13562249
M. Wt: 213.23 g/mol
InChI Key: ROCZOJIQFSKBRD-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions and its ease of removal under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the free amine after Boc deprotection and various oxidation or reduction products depending on the specific reaction conditions.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid involves the protection of amines through the formation of a carbamate linkage. The Boc group is introduced via nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a stable carbamate. Deprotection occurs under acidic conditions, where the Boc group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-3-methylideneazetidine-2-carboxylic acid is unique due to its specific structure, which includes a methylidene group. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other Boc-protected compounds.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

3-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,13)

InChI Key

ROCZOJIQFSKBRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)C1C(=O)O

Origin of Product

United States

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